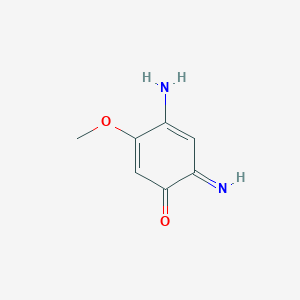![molecular formula C10H20Cl4O6P2 B13790704 Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester CAS No. 58823-09-9](/img/structure/B13790704.png)
Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate is an organophosphorus compound with significant applications in various fields This compound is characterized by its complex structure, which includes multiple chloroethyl and phosphinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by further reactions with 2-chloroethyl phosphonic dichloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphinyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce phosphonic acids or other oxidized products.
Scientific Research Applications
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents, known for its use as a solvent and in chemical synthesis.
Bis(2-chloroethyl)amine: An amine with two 2-chloroethyl groups, used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate is unique due to its complex structure and the presence of both chloroethyl and phosphinyl groups. This combination allows for a wide range of chemical reactivity and applications, distinguishing it from simpler compounds like Bis(2-chloroethyl) ether and Bis(2-chloroethyl)amine.
Properties
CAS No. |
58823-09-9 |
|---|---|
Molecular Formula |
C10H20Cl4O6P2 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C10H20Cl4O6P2/c11-1-5-17-21(15,9-4-14)20-8-10-22(16,18-6-2-12)19-7-3-13/h1-10H2 |
InChI Key |
CJOFOMGFGJRPFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(OCCCl)OCCCl)OP(=O)(CCCl)OCCCl |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



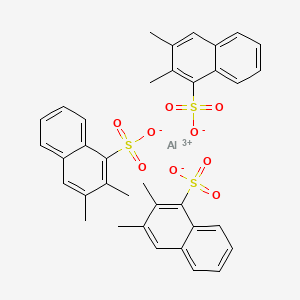
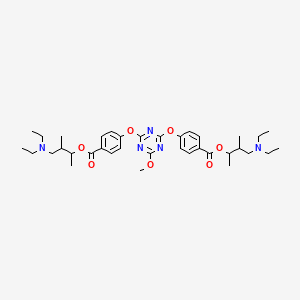
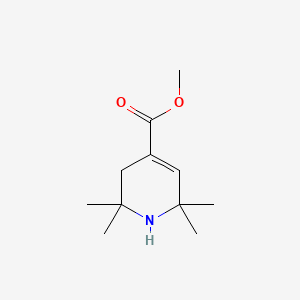

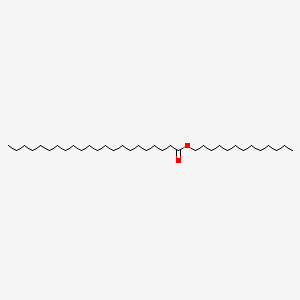
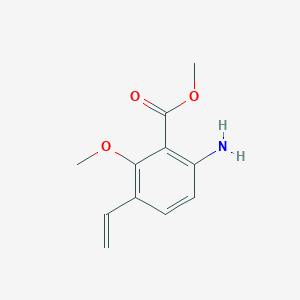


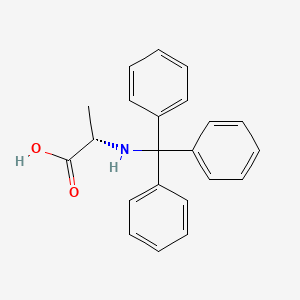
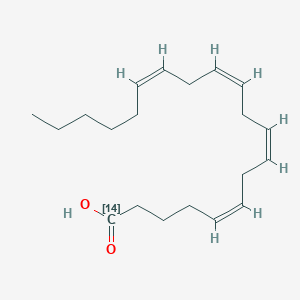
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
